molecular formula C11H16N+ B1588650 [(1R)-1-Phenylethyl]-prop-2-enylazanium CAS No. 204587-86-0

[(1R)-1-Phenylethyl]-prop-2-enylazanium

Cat. No.: B1588650
CAS No.: 204587-86-0
M. Wt: 162.25 g/mol
InChI Key: GGNXWCWCESEPFK-SNVBAGLBSA-O
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Description

[(1R)-1-Phenylethyl]-prop-2-enylazanium is a chiral ammonium compound that features a phenylethyl group attached to a prop-2-enylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-1-Phenylethyl]-prop-2-enylazanium typically involves the reaction of (1R)-1-phenylethylamine with allyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the allyl bromide, resulting in the formation of the desired ammonium compound.

Reaction Conditions:

    Reagents: (1R)-1-phenylethylamine, allyl bromide

    Solvent: Anhydrous ethanol or acetonitrile

    Temperature: Room temperature to 50°C

    Catalyst: Potassium carbonate or sodium hydroxide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

[(1R)-1-Phenylethyl]-prop-2-enylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ammonium group to an amine.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

[(1R)-1-Phenylethyl]-prop-2-enylazanium has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis and catalysis.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R)-1-Phenylethyl]-prop-2-enylazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

[(1R)-1-Phenylethyl]-prop-2-enylazanium can be compared to other chiral ammonium compounds, such as:

    (S)-1-Phenylethyl]-prop-2-enylazanium: The enantiomer of the compound, which may exhibit different biological activities due to its opposite chirality.

    N,N-Dimethyl-1-phenylethylamine: A structurally similar compound with different substituents on the nitrogen atom.

    Allylamine derivatives: Compounds with similar allyl groups but different substituents on the nitrogen.

The uniqueness of this compound lies in its specific chiral configuration and the presence of both phenylethyl and allyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[(1R)-1-phenylethyl]-prop-2-enylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/p+1/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNXWCWCESEPFK-SNVBAGLBSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[NH2+]CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[NH2+]CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426590
Record name ZINC02386537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204587-86-0
Record name ZINC02386537
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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